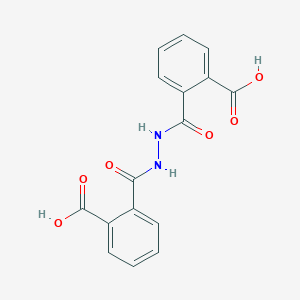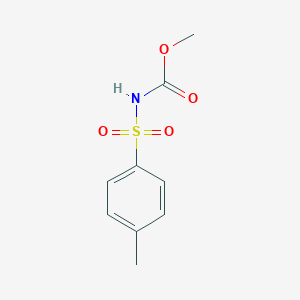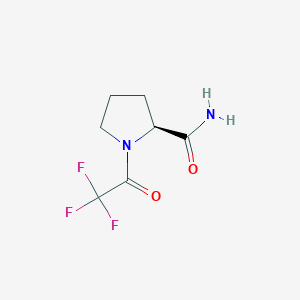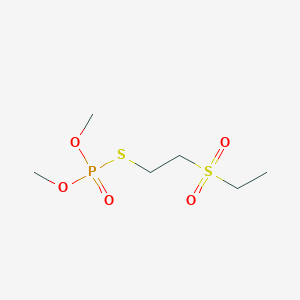
Sulfona de demeton-S-metilo
Descripción general
Descripción
Demeton-S-methylsulphon, also known as demeton-S-methylsulfone, is a metabolite of the organophosphate insecticide oxydemeton-methyl. It is one of the compounds that can be formed during the metabolism of demeton-methyl, which is an active ingredient in commercial products like Metasystox R-Spezial . This compound is of interest due to its toxic properties and its presence in environmental and biological samples, necessitating the development of sensitive detection methods .
Synthesis Analysis
The synthesis of demeton-S-methylsulphon occurs metabolically. In cell suspension cultures of sugar-beet, demeton S-methyl sulfoxide is oxidized to form demeton S-methyl sulfone . This process involves the cleavage of the thioester bond, leading to the formation of ethanethiols, which are then transformed into S-methylated compounds or S-glucosides .
Molecular Structure Analysis
Demeton-S-methylsulphon's molecular structure is characterized by the presence of a sulfonyl group attached to a methyl group, which is a result of the oxidation of the parent compound, demeton S-methyl sulfoxide . The molecular transformations that lead to the formation of demeton-S-methylsulphon involve the cleavage and oxidation of specific bonds in the parent molecule .
Chemical Reactions Analysis
The chemical reactions leading to the formation of demeton-S-methylsulphon involve oxidative processes. In the case of sugar-beet cell cultures, the oxidation of demeton S-methyl sulfoxide leads to the formation of the sulfone derivative . Additionally, the cleavage of the thioester bond in the parent compound is a key step in the formation of various metabolites, including demeton-S-methylsulphon .
Physical and Chemical Properties Analysis
The physical and chemical properties of demeton-S-methylsulphon are important for its detection and quantification in biological specimens. A sensitive method using high-performance liquid chromatography with mass selective detection has been established for identifying and quantifying demeton-S-methylsulphon in human blood and tissue samples . The method has a limit of detection of 2 ng/g blood for demeton-S-methylsulphon, which indicates its sensitivity . This method was applied in a forensic case involving the death of a man after the intake of an insecticide containing oxydemeton-methyl, demonstrating the practical application of understanding the compound's properties .
Relevant Case Studies
A forensic case study involved the analysis of blood and tissue samples of a 58-year-old man who died after ingesting Metasystox R-Spezial, which contains oxydemeton-methyl . Despite the low concentrations of oxydemeton-methyl and demeton-S-methylsulphon due to the prolonged interval between ingestion and death, and the putrefied state of the body, the established method allowed for the clear identification of these compounds in the samples . This case underscores the importance of sensitive detection methods for demeton-S-methylsulphon in biological specimens, especially in forensic investigations .
Aplicaciones Científicas De Investigación
Control de plagas agrícolas
La sulfona de demeton-S-metilo se ha utilizado como un insecticida y acaricida eficaz en la agricultura. Se dirige a las plagas de artrópodos que chupan las plantas, incluidos los áfidos, los ácaros y las moscas blancas, que son amenazas comunes para las frutas, verduras, papas, remolacha y lúpulo . Su acción sistémica le permite ser absorbida por las plantas, proporcionando protección interna contra estas plagas.
Análisis de seguridad alimentaria
En el ámbito de la seguridad alimentaria, la this compound se analiza como un metabolito del disulfotón, un insecticida altamente tóxico. Métodos como la cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) combinados con la extracción QuEChERS se utilizan para la determinación simultánea de disulfotón y sus metabolitos, incluida la this compound, en varios productos agropecuarios . Esto garantiza que los niveles de estas sustancias permanezcan dentro de los límites seguros establecidos por los organismos reguladores.
Monitoreo ambiental
Debido a su alta solubilidad en agua y volatilidad, la this compound se monitorea en estudios ambientales. No se espera que se filtre a las aguas subterráneas, pero no es persistente en los sistemas del suelo . El seguimiento de su presencia y concentración en el medio ambiente ayuda a evaluar los riesgos potenciales y garantizar la seguridad ecológica.
Química analítica
Como material de referencia certificado (MRC), la this compound se utiliza para la calibración en cromatografía y otras técnicas analíticas . Esto garantiza la precisión y confiabilidad de los métodos analíticos al detectar y cuantificar los plaguicidas y sus metabolitos.
Estudios toxicológicos
El perfil toxicológico de la this compound es de interés en la investigación científica. Los estudios que involucran este compuesto ayudan a comprender su mecanismo de acción, particularmente su inhibición de la acetilcolinesterasa, que es crucial para controlar las plagas . Estos estudios también contribuyen a la evaluación de los riesgos para la salud humana y animal asociados con la exposición a los plaguicidas.
Investigación sobre residuos de plaguicidas
La investigación sobre residuos de plaguicidas a menudo incluye la this compound debido a su papel como metabolito de otros plaguicidas organofosforados. El desarrollo de métodos sensibles y precisos para detectar niveles bajos de este compuesto en alimentos y muestras ambientales es esencial para un análisis de residuos integral .
Mecanismo De Acción
Demeton-S-methyl sulfone, also known as Demeton-S-methylsulfone or Demeton-S-methylsulphon, is an organophosphate insecticide . Here is a detailed analysis of its mechanism of action:
Target of Action
The primary target of Demeton-S-methyl sulfone is the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the nervous system, where it terminates the action of the neurotransmitter acetylcholine in the synaptic cleft.
Mode of Action
Demeton-S-methyl sulfone acts as an inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to continuous activation of the postsynaptic membrane .
Biochemical Pathways
The buildup of acetylcholine in the synaptic cleft due to the inhibition of AChE leads to overstimulation of the postsynaptic neuron. This overstimulation can cause a range of effects, from twitching and spasms to paralysis and death .
Pharmacokinetics
They are distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The inhibition of AChE by Demeton-S-methyl sulfone leads to a range of effects on the organism. In insects, this can lead to overexcitation, spasms, paralysis, and death . In mammals, symptoms of exposure can include salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) .
Action Environment
The action of Demeton-S-methyl sulfone can be influenced by various environmental factors. For instance, its stability can be affected by pH, with the compound being relatively stable in acidic conditions but rapidly hydrolyzing in alkaline conditions . Its efficacy can also be influenced by factors such as temperature and humidity .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Demeton-S-methyl sulfone plays a significant role in biochemical reactions. It acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that terminates the action of the excitatory neurotransmitter acetylcholine in the nerve synapses. The inhibition of this enzyme leads to an accumulation of acetylcholine, causing overexcitation, convulsions, paralysis, and death in pests .
Cellular Effects
Demeton-S-methyl sulfone has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the normal functioning of the nervous system of pests . It interferes with the synthesis of proteins and affects the metabolism of amino acids in plants, leading to a high level of free ammonia and disruption of various enzyme activities .
Molecular Mechanism
The molecular mechanism of action of Demeton-S-methyl sulfone involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily by inhibiting the enzyme acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, causing continuous activation of the postsynaptic membrane, overexcitation, convulsions, paralysis, and death in pests .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Demeton-S-methyl sulfone change over time. It is known for its stability and slow hydrolysis in acidic media, but it rapidly hydrolyses in alkaline media . With prolonged storage, Demeton-S-methyl sulfone becomes more toxic due to the formation of a sulfonium derivative, which has a greater affinity to the human form of the acetylcholinesterase enzyme .
Dosage Effects in Animal Models
The effects of Demeton-S-methyl sulfone vary with different dosages in animal models. It is highly toxic with an acute oral LD50 of 37.5 mg/kg and an acute dermal LD50 of 500 mg/kg in rats . The main signs of toxicity include drowsiness, vomiting, abdominal pain, diarrhoea, nausea, fatigue, headache, respiratory problems, salivation, and lachrymation .
Metabolic Pathways
Demeton-S-methyl sulfone is involved in several metabolic pathways. Most of the Demeton-S-methyl is converted to Demeton-S-methyl sulfoxide, where an oxygen group is added to the sulfur in the side chain. This sulfoxide can then be further metabolised by adding another oxygen group, creating Demeton-S-methyl sulfone .
Transport and Distribution
Demeton-S-methyl sulfone is transported and distributed within cells and tissues. It is absorbed and distributed within the plant, allowing concentrations to reach high enough levels to kill the insects that feed on the plant by sucking its juices .
Propiedades
IUPAC Name |
1-dimethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIRJMYRYORVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037582 | |
| Record name | Demeton-S-methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17040-19-6 | |
| Record name | Demeton-S-methylsulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demeton-S-methylsulphon [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demeton-S-methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demeton-S-methylsulphon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETON-S-METHYLSULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSO143122K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common analytical methods used to detect Demeton-S-methylsulfone in agricultural products?
A1: Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly employed to quantify Demeton-S-methylsulfone residues in food products like cereals. [] This technique offers high sensitivity and selectivity, allowing for accurate detection even at low concentrations.
Q2: What are the critical steps in the analytical process that can impact the accurate determination of Demeton-S-methylsulfone residues?
A2: Several steps in the analytical procedure require careful attention, as highlighted by research []. These include:
Q3: Are there any alternative detection methods being explored for Demeton-S-methylsulfone?
A3: Yes, researchers are investigating the use of acetylcholinesterase immobilized on electrospun nanofibres for Demeton-S-methylsulfone detection. [] This approach utilizes the inhibitory effect of organophosphates, like Demeton-S-methylsulfone, on the enzyme acetylcholinesterase as a detection mechanism.
Q4: What makes analyzing Demeton-S-methylsulfone in wheat plants and soil samples challenging?
A4: The complex matrices of wheat plants and soil present significant analytical challenges. [] Developing a reliable gas chromatographic method requires careful optimization of extraction and purification steps to isolate Demeton-S-methylsulfone from interfering compounds naturally present in these matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



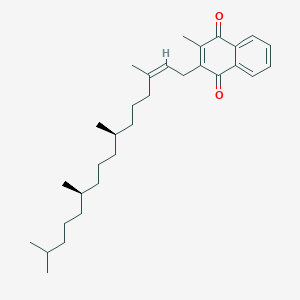
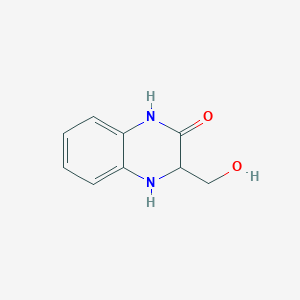
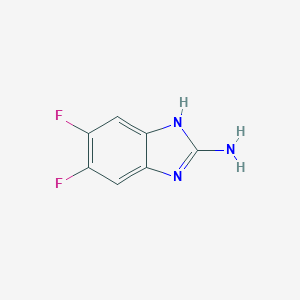
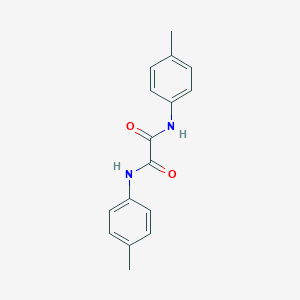
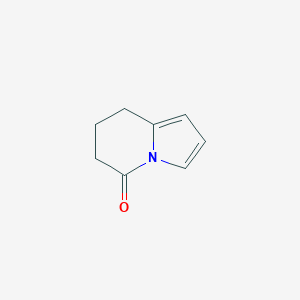
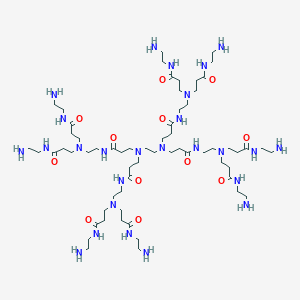
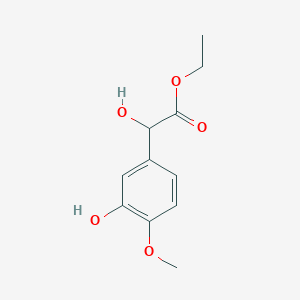
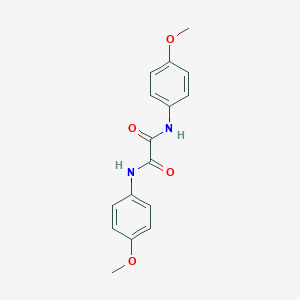
![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
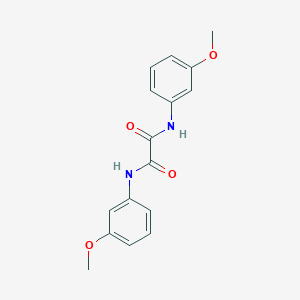
![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)
